molecular formula C38H47ClN4O4 B2983871 3(2H)-Isoquinolinone, 1-(4-chlorophenyl)-1,4-dihydro-6-methoxy-7-(1-methylethoxy)-2-[4-[methyl[[trans-4-(4-methyl-3-oxo-1-piperazinyl)cyclohexyl]methyl]amino]phenyl]- CAS No. 1313363-86-8

3(2H)-Isoquinolinone, 1-(4-chlorophenyl)-1,4-dihydro-6-methoxy-7-(1-methylethoxy)-2-[4-[methyl[[trans-4-(4-methyl-3-oxo-1-piperazinyl)cyclohexyl]methyl]amino]phenyl]-

Cat. No.: B2983871
CAS No.: 1313363-86-8
M. Wt: 659.27
InChI Key: CLRSLRWKONPSRQ-VKGCBGSESA-N
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Description

The compound 3(2H)-Isoquinolinone, 1-(4-chlorophenyl)-1,4-dihydro-6-methoxy-7-(1-methylethoxy)-2-[4-[methyl[[trans-4-(4-methyl-3-oxo-1-piperazinyl)cyclohexyl]methyl]amino]phenyl]- is a structurally complex derivative of the 3(2H)-isoquinolinone scaffold. Its molecular framework includes a 4-chlorophenyl group at position 1, methoxy and isopropoxy substituents at positions 6 and 7, and a highly functionalized piperazinyl-cyclohexylmethyl-methylamino moiety at position 2.

Properties

IUPAC Name

1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRSLRWKONPSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3(2H)-Isoquinolinone, 1-(4-chlorophenyl)-1,4-dihydro-6-methoxy-7-(1-methylethoxy)-2-[4-[methyl[[trans-4-(4-methyl-3-oxo-1-piperazinyl)cyclohexyl]methyl]amino]phenyl]- is a complex isoquinoline derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.

Overview of Isoquinolinone Derivatives

Isoquinolinones are a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The structural diversity of isoquinolinones allows for various modifications that can enhance their pharmacological profiles. The specific compound is characterized by multiple substituents that may influence its biological efficacy.

Anticancer Activity

Research indicates that isoquinolinone derivatives exhibit significant anticancer properties. A study screening various isoquinolinone derivatives against the NCI-60 human tumor cell lines highlighted the potential of these compounds in inhibiting tumor cell growth. In particular, derivatives with specific substitutions showed enhanced activity against breast, prostate, and lung cancer cell lines .

Case Study: In Vitro Testing

In vitro studies have demonstrated that the compound exhibits growth-inhibitory effects on several cancer cell lines. For instance, when tested on MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cells at concentrations ranging from 10 µM to 25 µM, the compound showed a notable decrease in cell viability. The growth inhibition was quantified using MTS assays, revealing that certain derivatives led to a significant reduction in cell survival rates .

Cell LineConcentration (µM)Viability (%)
MDA-MB-2311556
PC-31544
MRC-5 (control)15>82

This data suggests that while the compound is effective against certain cancer cells, it shows minimal cytotoxicity towards normal human fetal lung fibroblast cells (MRC-5), indicating a degree of selectivity .

Enzyme Inhibition

Isoquinolinones have been studied for their ability to inhibit various enzymes, which can be crucial for therapeutic applications. The compound under review has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme involved in neurotransmission.

Enzyme Activity Table

EnzymeInhibition Profile
Acetylcholinesterase (AChE)Strong inhibition at nanomolar levels
Butyrylcholinesterase (BChE)Moderate inhibition observed
Carbonic Anhydrase (CA)Selective inhibition noted

The inhibition of AChE is particularly noteworthy as it may have implications for treating neurodegenerative diseases such as Alzheimer's disease .

Pharmacological Implications

The biological activity of the compound extends beyond anticancer effects. It has been associated with anti-inflammatory properties and potential antimicrobial activity. Research indicates that isoquinoline derivatives can inhibit cyclooxygenase enzymes, which play a role in inflammation . Additionally, certain derivatives have demonstrated moderate antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis.

Summary of Findings

  • Anticancer Activity : Significant growth inhibition in various cancer cell lines with selective toxicity.
  • Enzyme Inhibition : Strong AChE inhibition suggests potential for neuroprotective applications.
  • Antimicrobial Effects : Moderate activity against specific bacterial strains indicates broader therapeutic potential.

Scientific Research Applications

Anticancer Activity

Research indicates that isoquinolinone derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that certain isoquinolinone compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. Specifically, a derivative similar to the one discussed has shown effectiveness against breast cancer cells by inhibiting key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and survival .

Case Study: Compound 4f

In a notable study, compound 4f was evaluated for its anti-tumor effects in breast cancer models. It was found to significantly reduce cell proliferation and induce apoptosis through mechanisms involving the up-regulation of pro-apoptotic factors and down-regulation of anti-apoptotic proteins . The compound's ability to inhibit tumor growth was comparable to established chemotherapeutic agents, indicating its potential as a candidate for further development.

Neuroprotective Effects

Isoquinolinone derivatives have also been explored for their neuroprotective properties. Research has shown that certain compounds can enhance cell survival and proliferation in neuronal models, suggesting their potential use in treating neurodegenerative diseases . For example, specific isoquinolinone derivatives demonstrated significant neuroprotective activity against corticosterone-induced damage in PC12 cells, highlighting their therapeutic promise in neurobiology.

Antimicrobial Activity

The antimicrobial potential of isoquinolinone derivatives is another area of active research. Several studies have reported that these compounds exhibit significant bactericidal and fungicidal activities against various pathogens. A series of isoquinoline compounds were synthesized and evaluated for their antimicrobial efficacy, with some derivatives showing potent activity against resistant strains of bacteria .

Case Study: Isoquinoline Phenyl Derivatives

In a study focused on antimicrobial activity, several isoquinoline phenyl derivatives were synthesized and tested. Compounds within this series displayed promising results against both bacterial and fungal infections, indicating their potential as new antimicrobial agents .

Antidepressant Properties

Recent investigations into the antidepressant effects of isoquinolinone derivatives have yielded encouraging results. A series of novel compounds were synthesized and evaluated for their ability to modulate neurotransmitter systems associated with mood regulation. Some derivatives exhibited significant efficacy in enhancing neuroprotection while demonstrating lower hepatotoxicity compared to traditional antidepressants .

Mechanistic Insights

The mechanisms by which isoquinolinone derivatives exert their biological effects are varied and complex. Many studies focus on their interactions with specific molecular targets such as enzymes or receptors involved in critical cellular processes. For instance, certain compounds have been shown to inhibit calcium channels or modulate inflammatory pathways, contributing to their pharmacological effects .

Data Table: Summary of Applications

ApplicationKey FindingsReferences
AnticancerInduces apoptosis; inhibits MAPK/ERK pathway; effective against breast cancer cells
NeuroprotectiveEnhances survival in neuronal models; potential treatment for neurodegeneration
AntimicrobialSignificant activity against resistant bacterial strains
AntidepressantModulates neurotransmitter systems; lower hepatotoxicity than traditional drugs
Mechanistic InsightsInteracts with calcium channels; affects inflammatory pathways

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound 4-Cl, 6-OCH₃, 7-OCH(CH₃)₂, piperazinyl-cyclohexylmethyl-methylamino ~650 (estimated) High lipophilicity; potential kinase inhibition
1-(4-Aminophenyl)-isoquinolinone 4-NH₂ 238.28 Polar due to -NH₂; lower logP
1-(2,4-Dichlorophenyl)-isoquinolinone 2-Cl, 4-Cl ~300 (estimated) Enhanced lipophilicity; possible antimicrobial activity
1-Phenyl-isoquinolinone Phenyl 223.28 Base structure; used in mechanistic studies of hydride migrations

Physicochemical and Environmental Behavior

  • Tautomerism and pKa: Like 1(2H)-isoquinolinone and 2(1H)-quinolinone, the target compound may exhibit tautomeric interconversion between hydroxyl and oxo forms, though its neutral form predominates at environmental pH (6–8) .
  • Biodegradation: Methyl-substituted heterocycles (e.g., 4-methyl-2(1H)-quinolinone) show reduced microbial degradation compared to non-substituted analogues . The target compound’s bulky substituents likely further hinder biodegradation, similar to methylated derivatives .
  • Sorption: Neutral forms of hydroxylated isoquinolinones exhibit minimal electrostatic interactions, favoring partitioning into organic matrices .

Q & A

Q. What are the common synthetic routes for preparing 3(2H)-isoquinolinone derivatives with complex substituents?

  • Methodological Answer : The synthesis of substituted 3(2H)-isoquinolinones often involves condensation reactions between dihydroisoquinolinones and aldehydes, followed by rearrangement. For example, 4-benzylidene derivatives can be synthesized via carbonyl condensation under acidic or basic conditions, with sodium hydride promoting hydride anion migration . Alternative routes include cyclization of nitriles in phosphoric acid (e.g., 6,7-dimethoxy derivatives formed at 130°C) . Key challenges include minimizing side products like lactones or polymers by optimizing reaction time, temperature, and acid/base catalysts .

Q. How can structural characterization of isoquinolinone derivatives be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for 3-(4-methoxyphenyl)-2-(phenylamino)isoquinolin-1(2H)-one derivatives . For stereochemical analysis, nuclear magnetic resonance (NMR) combined with lanthanide-induced shift (LIS) reagents (e.g., Eu(dpm)₃) can resolve hydrogenation products, such as distinguishing cis/trans isomers in 4-benzyl-1-phenyl derivatives .

Advanced Research Questions

Q. How do reaction mechanisms differ between base-catalyzed and acid-catalyzed rearrangements of 4-benzylidene-isoquinolinones?

  • Methodological Answer : In sodium hydride, 4-benzylidene-1-phenyl derivatives undergo intermolecular hydride anion migration to form 4-benzyl products . Conversely, in polyphosphoric acid, pyridyl-substituted derivatives follow a proton loss-proton gain mechanism, leading to tautomerization or ring-opening intermediates . Mechanistic studies should employ isotopic labeling (e.g., deuterated solvents) and kinetic profiling to validate pathways.

Q. What strategies control stereochemical outcomes during catalytic hydrogenation of 4-benzylidene-isoquinolinones?

  • Methodological Answer : Palladium-charcoal catalysts under hydrogen gas typically yield cis/trans mixtures, as seen in the hydrogenation of 4-benzylidene-1-phenyl-3(2H)-isoquinolinone . Stereoselectivity can be modulated by solvent polarity, pressure, and catalyst doping (e.g., adding chiral modifiers). Post-reaction analysis requires chiral HPLC or NOESY NMR to quantify isomer ratios .

Q. How can fluorinated isoquinolinone derivatives be synthesized for structure-activity relationship (SAR) studies?

  • Methodological Answer : 4,4-Difluoro analogs are accessible via ring-closing metathesis of 2,2-difluorohomopropargyl esters, followed by Diels-Alder reactions . Fluorination at specific positions (e.g., 5- or 7-) may enhance metabolic stability or binding affinity. Characterization via ¹⁹F NMR and X-ray crystallography is critical to confirm regiochemistry .

Q. What pharmacological assays are suitable for evaluating isoquinolinone derivatives as PARP inhibitors?

  • Methodological Answer : PARP inhibition can be assessed using in vitro enzymatic assays (e.g., measuring NAD⁺ depletion) and cellular models of oxidative stress (e.g., H₂O₂-induced DNA damage) . The compound 3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone (DPQ) serves as a benchmark inhibitor, with IC₅₀ values determined via competitive binding studies .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly for 6,7-methylenedioxy-isoquinolinone derivatives under similar conditions?

  • Methodological Answer : Discrepancies arise from competing polymerization pathways, particularly when using nitrile precursors in H₃PO₄. For example, 6,7-methylenedioxy derivatives may form intractable polymers at 130°C, while dimethoxy analogs yield isolable products . Mitigation strategies include lowering reaction temperatures, using stabilizing solvents (e.g., DMF), or introducing electron-withdrawing groups to reduce side reactions.

Experimental Design Considerations

Q. How can computational methods aid in the design of isoquinolinone-based therapeutics?

  • Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO levels) critical for binding to targets like Kv1.5 channels . Molecular docking (e.g., AutoDock Vina) can model interactions between the 4-methyl-3-oxopiperazinyl group and ion channel residues, guiding substituent optimization .

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